molecular formula C10H11BrClNO B7946827 2-Bromo-5-chloro-N-propylbenzamide

2-Bromo-5-chloro-N-propylbenzamide

Cat. No.: B7946827
M. Wt: 276.56 g/mol
InChI Key: IJODHUYAPRDZSC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-propylbenzamide (CAS: 892018-30-3) is a halogenated benzamide derivative with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . Structurally, it consists of a benzene ring substituted with bromine (Br) at the 2-position and chlorine (Cl) at the 5-position, coupled with an N-propylamide group.

Properties

IUPAC Name

2-bromo-5-chloro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODHUYAPRDZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of 2-Bromo-5-chloro-N-propylbenzamide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-5-chloro-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The propyl group attached to the nitrogen atom can also affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Benzene) Amide/Sulfonamide Group
This compound 892018-30-3 C₁₀H₁₁BrClNO 276.56 Br, Cl N-propyl
5-Bromo-2-chloro-N-cyclopropylbenzamide 669734-35-4 C₁₀H₉BrClNO 274.54 Br, Cl N-cyclopropyl
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Not provided C₁₄H₁₁BrFNO₂ 324.15 Br, F N-(2-methoxyphenyl)
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Not provided C₁₉H₁₆BrClN₂O₂S 443.77 Br, Cl Sulfonamide with naphthalene and cyclopropyl

Sources : .

Key Structural Differences and Implications

Halogen Substitutions

  • This compound vs. Fluorine’s smaller atomic radius may also reduce steric hindrance compared to chlorine .

Amide Group Variations

  • N-propyl vs. N-cyclopropyl : The cyclopropyl group () introduces rigidity due to its three-membered ring structure, which may restrict conformational flexibility compared to the linear propyl chain. This could impact binding affinity to target proteins .
  • N-(2-methoxyphenyl) : The methoxy group in ’s compound adds electron-donating properties, which could alter electronic distribution and improve solubility in polar solvents .

Sulfonamide vs. Benzamide Backbone

The sulfonamide derivative () incorporates a naphthalene ring and a sulfonamide group, increasing molecular weight (443.77 g/mol ) and likely reducing solubility. Sulfonamides are historically associated with antibacterial activity (e.g., inhibition of dihydropteroate synthase), whereas benzamides may target distinct pathways, such as dopamine receptors or histone deacetylases .

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